Stereospecific GABA Uptake Inhibition: S(+)-DABA is ≥20-Fold More Potent Than R(−)-DABA in Rat Brain Slices
The S(+)-enantiomer of 2,4-diaminobutyric acid is at least 20 times more potent than the R(−)-stereoisomer as an inhibitor of sodium-dependent [³H]GABA uptake in rat brain slices [1]. Both isomers are equipotent as inhibitors of sodium-independent GABA binding to rat brain membranes [1]. This stereochemical dependence directly informs procurement: racemic (DL) material or the D-enantiomer will exhibit substantially lower potency in GABA uptake assays. The D-enantiomer also lacks anticonvulsant activity against 3-mercaptopropionate-induced seizures, whereas the L-isomer nearly doubles the CD₅₀ of convulsants [2].
| Evidence Dimension | Inhibition of sodium-dependent [³H]GABA uptake |
|---|---|
| Target Compound Data | S(+)-DABA: at least 20-fold more potent (quantified by relative potency ratio ≥20) |
| Comparator Or Baseline | R(−)-DABA: baseline potency = 1× |
| Quantified Difference | ≥20-fold potency difference between enantiomers |
| Conditions | Rat brain slices; sodium-dependent [³H]GABA uptake assay; Johnston & Twitchin, 1977 |
Why This Matters
Procurement of the enantiomerically pure L- or S(+)-form is essential for GABA uptake studies; racemic material cannot achieve equivalent potency without a ≥20-fold concentration increase.
- [1] Johnston GAR, Twitchin B. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. Br J Pharmacol. 1977 Jan;59(1):218-9. doi: 10.1111/j.1476-5381.1977.tb06998.x. PMID: 837002. View Source
- [2] Taberner PV, Roberts F. The anticonvulsant action of L-2,4-diaminobutyric acid. Eur J Pharmacol. 1978 Dec 1;52(3-4):281-6. doi: 10.1016/0014-2999(78)90280-7. PMID: 729640. View Source
